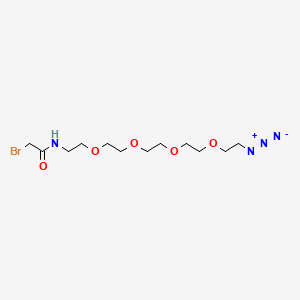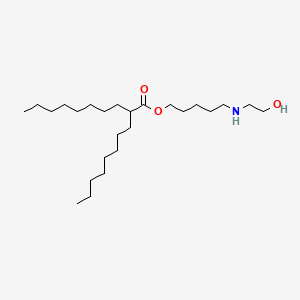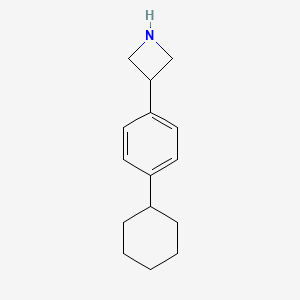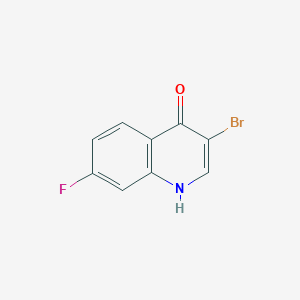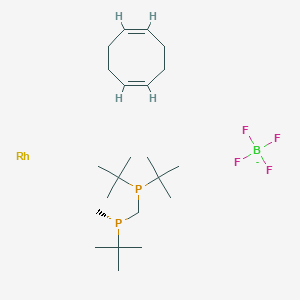
(S)-TCFP-Rh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-TCFP-Rh is a chiral organometallic compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a rhodium metal center coordinated to a chiral ligand, which imparts specific stereochemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCFP-Rh typically involves the coordination of a chiral ligand to a rhodium precursor. One common method involves the use of a rhodium chloride dimer as the starting material, which is reacted with the chiral ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting complex is then purified using chromatographic techniques to obtain the desired this compound compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired stereochemistry and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-TCFP-Rh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium-ligand complexes.
Applications De Recherche Scientifique
(S)-TCFP-Rh has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including asymmetric hydrogenation and hydroformylation reactions.
Biology: The compound has been studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit tumor growth.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mécanisme D'action
The mechanism by which (S)-TCFP-Rh exerts its effects involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The chiral ligand plays a crucial role in determining the stereochemistry of the products formed. Molecular targets and pathways involved in its action include interactions with enzymes and other biological macromolecules, leading to specific biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-TCFP-Rh: The enantiomer of (S)-TCFP-Rh, which has similar properties but different stereochemistry.
Rhodium(III) chloride: A common rhodium precursor used in the synthesis of various rhodium complexes.
Rhodium(I) carbonyl chloride: Another rhodium complex with distinct reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis. Its ability to catalyze a wide range of reactions with high selectivity makes it a versatile and valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C22H44BF4P2Rh- |
|---|---|
Poids moléculaire |
560.2 g/mol |
Nom IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m1.../s1 |
Clé InChI |
CRUGJRKRRYVPDF-JMJDVLNDSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CC([P@@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)


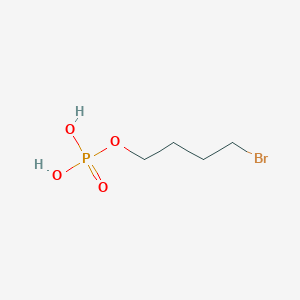

![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
